molecular formula C12H12BrNO3S B2873180 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide CAS No. 2034346-91-1

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide

Cat. No.: B2873180
CAS No.: 2034346-91-1
M. Wt: 330.2
InChI Key: MTVSYCBLRHPKOM-UHFFFAOYSA-N
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Description

5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H12BrNO3S and a molecular weight of 330.2. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .

Scientific Research Applications

Antiprotozoal Agents

The synthesis and antiprotozoal activity of compounds related to 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide have been explored, with findings showing significant activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. These compounds exhibit potent in vitro IC(50) values, indicating their effectiveness as antiprotozoal agents. Notably, certain derivatives were curative in an in vivo mouse model for Trypanosoma b.rhodesiense, highlighting their potential for treating protozoal infections (Ismail et al., 2003).

Anti-Bacterial Activities

Research on functionalized furan-2-carboxamides, including those similar to the structure , has shown significant anti-bacterial activities against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings demonstrate the potential of furan-2-carboxamide derivatives in addressing the challenge of antibiotic resistance. The effectiveness against NDM-positive bacteria A. baumannii compared to various commercially available drugs has been particularly noted, suggesting a promising avenue for the development of new antibacterial agents (Siddiqa et al., 2022).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of compounds based on furan-2-carboxamide, including bromination and cross-coupling reactions, provide valuable insights into the versatile chemistry of these molecules. These studies lay the groundwork for further functionalization and exploration of their biological activities. The methodology for synthesizing various derivatives through reactions such as Suzuki-Miyaura cross-coupling highlights the adaptability of these compounds for various scientific research applications, from material science to medicinal chemistry (Aleksandrov et al., 2017).

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c13-11-2-1-10(17-11)12(16)14-5-3-9(15)8-4-6-18-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVSYCBLRHPKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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